Amide(3)-leu-enkephalin
Description
Historical Context of Enkephalin Discovery and Opioid Peptides
The quest to understand the body's own pain-relief mechanisms led to a groundbreaking discovery in 1975. John Hughes and Hans Kosterlitz, at the University of Aberdeen, successfully isolated two naturally occurring pentapeptides from the brains of pigs which they named "enkephalins," meaning "in the head." wikipedia.orgmcgill.ca These two peptides were Met-enkephalin and Leu-enkephalin. psu.edu This seminal discovery was the culmination of research that began with the puzzle of why the brain would have receptors for opiates like morphine, a substance derived from a poppy plant. mcgill.ca The existence of these endogenous opioid peptides provided a compelling answer: the body produces its own morphine-like substances. mcgill.capbs.org
The discovery of enkephalins was a cornerstone in the history of opioid peptides, which soon expanded to include other families of endogenous opioids like endorphins and dynorphins. psu.edutandfonline.com These peptides are all derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin, and prodynorphin. psu.edunih.gov
Significance of Leu-Enkephalin in Neuropeptide Research
Leu-enkephalin, with its amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a crucial player in the field of neuropeptide research. wikipedia.orgnih.gov It functions as a neurotransmitter and neuromodulator, primarily interacting with delta-opioid and mu-opioid receptors, showing a greater preference for the former. wikipedia.orgnih.gov This interaction with opioid receptors is central to its role in modulating a wide array of physiological processes.
The significance of Leu-enkephalin extends across various domains of neuroscience and physiology:
Pain Modulation: Like other opioid peptides, Leu-enkephalin is involved in regulating nociception, the sensory nervous system's response to harmful stimuli. nih.govresearchgate.netwikipedia.org Its analgesic properties have made it a subject of intense study for the development of new pain management therapies.
Neurotransmission: Enkephalins, including Leu-enkephalin, act as signaling molecules in the brain, inhibiting the release of other neurotransmitters and thereby modulating neuronal activity. researchgate.netabcam.com
Emotional and Behavioral Regulation: The endogenous opioid system, in which Leu-enkephalin is a key component, plays a role in mood, stress responses, and reward pathways. researchgate.netwikipedia.orgabcam.com Research suggests a link between enkephalin activity and conditions like depression and anxiety.
Other Physiological Functions: The influence of enkephalins is not limited to the central nervous system. They are also found in the gastrointestinal tract, where they modulate peristalsis, and are involved in processes like blood pressure regulation and immune responses. nih.govresearchgate.net
The study of Leu-enkephalin and its interactions with opioid receptors has been instrumental in understanding the complexities of the nervous system and has provided a foundation for the development of therapeutic agents targeting these pathways. mcgill.ca
Overview of Current Academic Research Perspectives on Leu-Enkephalin
Current research on Leu-enkephalin and its analogs continues to be a vibrant and evolving field. A significant focus of modern research is the development of synthetic analogs of Leu-enkephalin with improved therapeutic profiles. nih.gov Native Leu-enkephalin is limited as a clinical drug due to its rapid degradation by enzymes and poor ability to cross the blood-brain barrier. mdpi.com
Key areas of contemporary research include:
Development of Stable Analogs: Scientists are actively designing and synthesizing Leu-enkephalin analogs with modifications to their chemical structure to enhance stability and bioavailability. nih.govmdpi.com This includes the replacement of amide bonds with more stable isosteres like triazoles or E-alkenes. nih.govacs.org For example, research has shown that replacing the final amide bond in Leu-enkephalin with an ester or an N-methyl amide can be done without a significant loss of biological activity, while increasing lipophilicity and stability. researchgate.net
Targeting Specific Receptor Subtypes: Researchers are exploring modifications to the Leu-enkephalin structure to create ligands that are highly selective for specific opioid receptor subtypes (mu, delta, or kappa). mdpi.com This selectivity is crucial for developing drugs with more targeted effects and fewer side effects. For instance, substitutions at the Phe4 position have been shown to modulate potency and selectivity for delta and mu opioid receptors. mdpi.combiorxiv.org
Investigating Biased Agonism: A cutting-edge area of research is the development of "biased" ligands. These are molecules that, upon binding to a receptor, preferentially activate one signaling pathway over another. biorxiv.org In the context of opioid receptors, the goal is to create agonists that trigger the desired analgesic effects (mediated by G protein signaling) while minimizing the undesirable side effects like respiratory depression and tolerance (often linked to β-arrestin recruitment). biorxiv.orgresearchgate.net
Exploring New Therapeutic Applications: Beyond pain management, research is uncovering potential new roles for Leu-enkephalin and its analogs in treating a range of conditions, including neurodegenerative diseases like Alzheimer's, where enkephalin signaling may be altered. nih.gov There is also interest in their potential application in managing mood disorders and addiction. researchgate.net
The ongoing research into Leu-enkephalin and its derivatives, including Amide(3)-leu-enkephalin, holds significant promise for the future of medicine, with the potential to yield safer and more effective treatments for a variety of challenging health conditions.
Structure
2D Structure
Properties
CAS No. |
71027-11-7 |
|---|---|
Molecular Formula |
C28H38N6O7 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |
InChI Key |
ZFYBPOJVSHBVJH-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |
Origin of Product |
United States |
Enzymatic Degradation and Metabolic Stability of Leu Enkephalin and Analogues
Identification of Leu-Enkephalin Degradation Pathways
The short biological half-life of Leu-enkephalin is a direct consequence of its susceptibility to several peptidases. These enzymes cleave specific peptide bonds within the pentapeptide sequence (Tyr-Gly-Gly-Phe-Leu), rendering it inactive. The principal enzymes involved in this degradation process have been extensively studied and are detailed below.
Aminopeptidase (B13392206) N (APN) Cleavage
Aminopeptidase N (APN), also known as CD13, is a key enzyme in the metabolic inactivation of Leu-enkephalin. This cell-surface metalloprotease is widely distributed in various tissues, including the brain. APN initiates the degradation of Leu-enkephalin by cleaving the Tyr¹-Gly² amide bond at the N-terminus. This action releases the N-terminal tyrosine residue, resulting in the inactive metabolite Gly-Gly-Phe-Leu. The rapid N-terminal degradation by APN is a major contributor to the short duration of action of Leu-enkephalin. nih.govnih.gov
Enkephalinase (Neutral Endopeptidase) Activity
Neutral endopeptidase (NEP), commonly referred to as enkephalinase, is another critical enzyme in the degradation cascade of Leu-enkephalin. This zinc metalloendopeptidase is found in high concentrations in the brain and peripheral tissues. NEP targets the Gly³-Phe⁴ peptide bond in the middle of the Leu-enkephalin sequence. patsnap.com Cleavage at this site results in the formation of two inactive fragments: Tyr-Gly-Gly and Phe-Leu. The inhibition of enkephalinase has been a significant focus of research aimed at prolonging the analgesic effects of endogenous enkephalins. patsnap.comportlandpress.com
Angiotensin-Converting Enzyme (ACE) Degradation
Angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase primarily known for its role in the renin-angiotensin system, also contributes to the degradation of Leu-enkephalin. ACE cleaves the Gly³-Phe⁴ dipeptide bond, similar to enkephalinase, to produce Tyr-Gly-Gly and Phe-Leu. nih.govbiorxiv.org While ACE's role in the degradation of conventional Leu-enkephalin in brain tissue is considered less principal than that of APN and NEP, it still represents a significant metabolic pathway. biorxiv.orgnih.gov The C-domain of ACE is faster at cleaving Leu-enkephalin than the N-domain. nih.gov
Carboxypeptidase A6 (CPA6) Activity
Carboxypeptidase A6 (CPA6) is an extracellular matrix-bound metallocarboxypeptidase that can process several neuropeptides, including Leu-enkephalin. wikipedia.orgnih.gov CPA6 cleaves the C-terminal leucine (B10760876) residue from the pentapeptide, at the Phe⁴-Leu⁵ bond. ebi.ac.uk This action results in the inactive fragment Tyr-Gly-Gly-Phe. CPA6 shows a preference for large hydrophobic C-terminal amino acids, such as the leucine found in Leu-enkephalin. nih.gov
| Enzyme | Cleavage Site | Resulting Fragments |
| Aminopeptidase N (APN) | Tyr¹-Gly² | Tyr + Gly-Gly-Phe-Leu |
| Enkephalinase (NEP) | Gly³-Phe⁴ | Tyr-Gly-Gly + Phe-Leu |
| Angiotensin-Converting Enzyme (ACE) | Gly³-Phe⁴ | Tyr-Gly-Gly + Phe-Leu |
| Dipeptidyl Peptidase 3 (DPP3) | Gly²-Gly³ | Tyr-Gly + Gly-Phe-Leu |
| Carboxypeptidase A6 (CPA6) | Phe⁴-Leu⁵ | Tyr-Gly-Gly-Phe + Leu |
Strategies for Enhancing Metabolic Stability of Leu-Enkephalin Peptidomimetics
To overcome the rapid degradation of native Leu-enkephalin, researchers have employed various strategies to create more stable analogues, often referred to as peptidomimetics. These modifications aim to protect the labile peptide bonds from enzymatic cleavage while retaining or even enhancing the desired biological activity.
Key strategies include:
N-terminal and C-terminal Modifications: Modifications at the ends of the peptide chain can block the action of exopeptidases like APN and carboxypeptidases. This can involve the addition of chemical groups such as pivaloyl groups to the N-terminus or amidation of the C-terminus. nih.govcreative-peptides.com
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at or near the cleavage sites can sterically hinder enzyme binding and catalysis. creative-peptides.com
Backbone Modification: Altering the peptide backbone itself, for instance by introducing amide bond isosteres (e.g., trifluoromethylalkenes), can create analogues that are resistant to proteolysis. nih.govnih.gov
Cyclization: Creating cyclic analogues of Leu-enkephalin can enhance stability by conformationally constraining the peptide, making the cleavage sites less accessible to enzymes. rsc.orgmdpi.com This can be achieved through head-to-tail cyclization or by introducing bridges between amino acid side chains. rsc.org
Lipidation: The conjugation of lipid moieties to the peptide can improve metabolic stability and also enhance its ability to cross biological membranes.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic volume of the peptide, which can shield it from enzymatic degradation and reduce renal clearance. creative-peptides.com
These strategies have led to the development of numerous Leu-enkephalin analogues with significantly improved metabolic stability and prolonged in vivo effects.
| Analogue/Modification Strategy | Key Feature | Reported Half-life/Stability Improvement |
| KK-103 (N-pivaloyl analogue) | N-terminal modification | Extended plasma half-life of 37 hours. nih.gov |
| 3-fluoro derivative (meta-substituted Phe⁴) | Substitution at Phe⁴ | Half-life of 82.3 minutes in rat plasma. mdpi.com |
| Trifluoromethylalkene peptidomimetic | Replacement of Tyr¹–Gly² peptide bond | Designed to improve pharmacokinetic properties. nih.gov |
| Stapled Analogs | Cyclization using bifunctional reagents | Prolonged action explained by higher enzymatic stability for cyclic peptides. rsc.org |
Amide Bond Isostere Design for Protease Resistance
A primary strategy to prevent enzymatic degradation of Leu-enkephalin is the replacement of labile amide bonds with bioisosteres that mimic the bond's physicochemical properties but are resistant to cleavage by proteases. nih.gov This approach, known as peptidomimetics, aims to improve metabolic stability while retaining the desired biological activity. nih.gov The amide bond is enzymatically labile, and its replacement can confer significant resistance to hydrolysis. nih.govpressbooks.pub
Various amide bond surrogates have been explored:
Thioamide Bonds (CH₂S): Replacing the peptide linkage with a CH₂S group has proven effective. Analogues of Leu-enkephalin with this modification at the 1-2, 2-3, 3-4, or 4-5 positions demonstrated substantially increased half-lives in human serum compared to the parent peptide (12 minutes). For instance, modification at the Gly³-Phe⁴ linkage resulted in a half-life of 134 minutes, while modification at the Phe⁴-Leu⁵ linkage extended the half-life to 318 minutes. nih.gov
Alkene Isosteres (trans-C=C): The substitution of an amide bond with a trans-carbon-carbon double bond is another strategy to create non-hydrolyzable analogues. rsc.org These isosteres can mimic the planar geometry of the amide bond. nih.gov Fluoroalkene isosteres have also been used to study the contribution of hydrogen bonds to peptide stability and bioactivity. rsc.org
Triazoles: The 1,2,3-triazole moiety is a well-regarded amide surrogate that can be incorporated via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net Studies involving the systematic replacement of amide bonds in Leu-enkephalin with 1,4-disubstituted nih.govuky.edunih.govtriazoles revealed that the biological activity is sensitive to the position of the replacement. An analogue with a triazole between Phe⁴ and Leu⁵ retained some potency, suggesting the hydrogen bond acceptor capability of the C-terminal amide is crucial for activity. documentsdelivered.com Triazoles can increase lipophilicity and are about 1 Å longer than the amide bond they replace. mdpi.com
Other Isosteres: A variety of other functional groups, including ketones, carbamates, ureas, esters, and sulfonamides, have been used as amide bioisosteres to improve metabolic stability and other pharmacological properties. pressbooks.pubmdpi.com
| Modification Site | Isostere | Half-Life (min) in Human Serum | Fold Increase vs. Leu-Enkephalin (t½=12 min) |
| Tyr¹-Gly² | CH₂S | 118 | ~9.8 |
| Gly²-Gly³ | CH₂S | 85 | ~7.1 |
| Gly³-Phe⁴ | CH₂S | 134 | ~11.2 |
| Phe⁴-Leu⁵ | CH₂S | 318 | ~26.5 |
This table summarizes the effect of thioamide (CH₂S) bond replacement on the metabolic stability of Leu-enkephalin analogues. Data sourced from nih.gov.
N-Terminal and C-Terminal Modifications for Stability Improvement
Protecting the ends of the peptide chain is a crucial strategy to block degradation by exopeptidases, which cleave terminal amino acids.
N-Terminal Modifications: Aminopeptidases are a major cause of enkephalin degradation, cleaving the Tyr¹-Gly² bond. uky.edunih.gov Modifying the N-terminus can physically block these enzymes.
Acetylation: N-terminal acetylation removes the positive charge and can significantly enhance proteolytic stability. sigmaaldrich.com Acetylated Met-enkephalin and Leu-enkephalin show substantially reduced hydrolysis by aminopeptidase M. After an 8-hour incubation, only 38% of acetylated Leu-enkephalin was hydrolyzed, demonstrating a significant increase in stability. nih.gov
Bulky Groups: The addition of small, hydrophobic modifications to the N-terminus can also dramatically increase stability. For example, the N-pivaloyl analogue KK-103 showed an extrapolated plasma half-life of 37 hours, a 90-fold increase over the 25-minute half-life of Leu-enkephalin. nih.gov
C-Terminal Modifications: Carboxypeptidases can degrade enkephalins from the C-terminal end.
Amidation: Synthesizing the peptide with a C-terminal amide group neutralizes the negative charge of the carboxyl group. sigmaaldrich.com This modification is known to prevent enzymatic degradation and can mimic the structure of native proteins. sigmaaldrich.com Many synthetic analogues, including potent ones like [D-Nva², D-Met⁵]-enkephalinamide, incorporate a C-terminal amide for increased stability and activity. ias.ac.in
Esterification: While C-terminal methyl esters can be incorporated, they are often rapidly hydrolyzed in plasma, converting back to the corresponding acid. nih.gov
Complex Moieties: Attaching more complex groups, such as an N-phenyl-N-piperidin-4-yl-propionamide moiety, to the C-terminus has been shown to increase plasma stability. nih.gov
Conformational Constraints and Cyclization to Increase Enzymatic Half-Life
Native Leu-enkephalin is a highly flexible molecule, which makes it an easy target for degrading enzymes. rsc.org Introducing conformational rigidity through cyclization or other constraints can "lock" the peptide into a less recognizable shape for proteases, thereby increasing its enzymatic half-life. nih.govnih.gov
Cyclization: Creating cyclic peptides is a powerful method to enhance stability. nih.gov Cyclization can be achieved by forming various types of bridges, such as side chain-to-side chain disulfide bonds. The enkephalin analogues [D-Pen²,L-Cys⁵]- and [D-Pen²,D-Cys⁵]-enkephalin are conformationally constrained by a 14-membered disulfide-containing ring, which contributes to their stability and receptor selectivity. nih.gov Another approach involves "stapling" the peptide by introducing synthetic linkers. Leu-enkephalin analogues stapled with bifunctional reagents showed prolonged analgesic activity, which is attributed to higher enzymatic stability compared to their linear counterparts. rsc.org
Incorporation of D-Amino Acids: Replacing a naturally occurring L-amino acid with its D-isomer can create a steric hindrance that disrupts recognition by proteases. The substitution of Gly² with D-Ala in [D-Ala²]-leucine enkephalin resulted in a 10-fold increase in stability. nih.gov Combining this with other modifications, such as a thioamide bond, can lead to even greater stability, with one such analogue showing a half-life of over 1000 minutes. nih.gov
Biaryl Bridges: A more rigid form of cyclization involves creating a direct bond between the aromatic side chains of two amino acid residues, such as Tyr¹ and Phe⁴. nih.gov This highly restricts the peptide's flexibility and can enhance its pharmacological properties. nih.gov
| Analogue | Modification Strategy | Half-Life (min) | Fold Increase vs. Leu-Enkephalin (t½≈12-25 min) |
| [D-Ala²]-Leu-enkephalin | D-Amino Acid Substitution | ~120-250 | ~10 |
| Phe⁴-Leu⁵ Thioamide Analogue | Amide Bond Isostere | 318 | ~26.5 |
| [D-Ala²] + Thioamide Analogue | Combined D-Amino Acid & Isostere | >1000 | >83 |
| N-pivaloyl Leu-enkephalin (KK-103) | N-Terminal Modification | ~2220 (37 hours) | ~90 |
This table presents a comparison of half-lives for various modified Leu-enkephalin analogues. Data sourced from nih.govnih.gov.
Mechanistic Studies of Enzyme-Substrate Interactions
Understanding the interaction between enkephalins and the enzymes that degrade them is fundamental to designing resistant analogues. Enkephalin-degrading enzymes, many of which are metalloproteases, have specific active sites that recognize and bind to the peptide substrate. nih.govresearchgate.net
The catalytic process generally involves the enzyme's active site binding the substrate molecule. khanacademy.org This binding can induce a conformational change in the enzyme, a concept known as "induced fit," which optimally positions the substrate for the chemical reaction. khanacademy.orgtexasgateway.org For peptidases, this involves a nucleophilic attack on the carbonyl carbon of the targeted amide bond. nih.gov
Modifications to the Leu-enkephalin structure interfere with this process in several ways:
Blocking Access to the Active Site: N- and C-terminal modifications physically obstruct the binding of exopeptidases to the ends of the peptide. sigmaaldrich.comnih.gov
Altering Substrate Recognition: Changing the stereochemistry (e.g., D-amino acid substitution) or the chemical nature of the peptide backbone (e.g., amide isosteres) prevents the enzyme from recognizing the analogue as a valid substrate. The altered geometry no longer fits correctly into the enzyme's active site. nih.govnih.gov
Conformational Rigidity: Flexible peptides can more easily adopt the necessary conformation to fit into an enzyme's active site. By contrast, conformationally constrained cyclic analogues are less able to make these adjustments, making them poor substrates for enzymatic cleavage. rsc.orgnih.gov
The interaction between an enzyme and its substrate is a dynamic process. acs.org The enzyme-substrate complex is a temporary intermediate. youtube.com By designing analogues that either cannot bind effectively or that bind but cannot be catalytically cleaved, the metabolic stability and, consequently, the therapeutic efficacy of Leu-enkephalin can be dramatically improved.
Computational and Theoretical Studies in Leu Enkephalin Research
Quantum Chemical Calculations for Electronic Structure and Vibrational Properties
Quantum chemical calculations offer a powerful means to investigate the electronic structure and vibrational dynamics of Leu-enkephalin and its analogs. These methods can predict molecular properties with a high degree of accuracy, aiding in the interpretation of experimental spectroscopic data and providing a deeper understanding of the forces governing the peptide's structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study the conformational preferences and vibrational spectra of Leu-enkephalin. DFT calculations, particularly with functionals like B3LYP and M06-2X, have been used to optimize the geometries of various conformers and to predict their relative energies. For instance, DFT studies have been instrumental in identifying stable folded structures of Leu-enkephalin, often characterized by intramolecular hydrogen bonds. These calculations have shown that in the gas phase, a folded structure with a βII'-bend-like motif at the Gly3–Phe4 sequence is energetically favorable. In simulated aqueous environments using implicit solvation models, DFT has revealed that the zwitterionic form of Leu-enkephalin prefers a folded structure stabilized by double β-bends.
DFT is also a valuable tool for predicting vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. Calculations at the B3LYP/6-31G* level of theory have been used to simulate the vibrational absorption spectra of [Leu]enkephalin, aiding in the assignment of vibrational modes to different conformations. Furthermore, DFT has been employed to study the chemical reactivity of Leu-enkephalin by calculating global and local reactivity descriptors, which can help in understanding its interactions with opioid receptors.
Table 1: Selected DFT Studies on Leu-Enkephalin
| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Conformational Preferences | M06-2X/6-31+G(d) | Identified novel folded structures for neutral and zwitterionic forms. | |
| Vibrational Spectra | B3LYP/6-31G* | Simulated VA spectra for different conformers, aiding experimental comparison. | |
| Chemical Reactivity | Def2SVP/Def2TZVP | Determined global and local reactivity descriptors to predict active sites. | |
| Stapled Analog Analysis | IEFPCM (water) | Predicted stable conformations of cyclized Leu-enkephalin analogs. |
Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have also been employed in the study of Leu-enkephalin. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide benchmark results for electronic structure and energies. For example, initial geometry optimizations of Leu-enkephalin conformers have been performed at the HF/3-21G(d) level before being further refined with higher-level methods like DFT. Ab initio calculations have been used to simulate the vibrational absorption spectra of [Leu]enkephalin, providing a theoretical basis for interpreting experimental data. These methods, in conjunction with experimental techniques, help to outline a quantum picture of the peptide and assign vibrational modes to its various conformations.
Analysis of Amide Vibrations (Amide I, Amide II, Amide III)
The amide groups in the peptide backbone of Leu-enkephalin give rise to characteristic vibrational bands in the infrared spectrum, namely Amide I, Amide II, and Amide III. The analysis of these bands provides crucial information about the secondary structure of the peptide.
Amide I , occurring in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. Its frequency is sensitive to the local environment and hydrogen bonding patterns, making it an excellent probe of protein secondary structure. DFT calculations have been used to simulate the Amide I band for different conformers of Leu-enkephalin, with a prominent peak observed around 1670 cm⁻¹ in experimental spectra in DMSO-D6.
Amide II , found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Amide III , a more complex band in the 1200–1300 cm⁻¹ region, involves C-N stretching, N-H bending, and other vibrations.
Theoretical calculations, including DFT and ab initio methods, are essential for accurately assigning these vibrational modes and correlating their frequencies with specific structural motifs, such as β-turns and extended conformations, within Leu-enkephalin.
Molecular Modeling and Dynamics Simulations
To explore the vast conformational space available to a flexible molecule like Leu-enkephalin, molecular modeling and dynamics simulations are indispensable. These techniques allow for the investigation of the peptide's dynamic behavior and its preferred structures in different environments.
Conformational Search Methodologies
Identifying the low-energy conformations of Leu-enkephalin is a critical step in understanding its structure-activity relationship. Various conformational search methodologies have been employed to this end. A common approach involves generating a large number of initial structures by combining the low-energy conformers of each individual amino acid residue. These initial structures are then subjected to energy minimization using force fields like ECEPP3. The resulting low-energy structures can be further refined using quantum mechanical methods such as HF and DFT to obtain more accurate geometries and relative energies. This hierarchical approach allows for an efficient exploration of the potential energy surface. The conformational flexibility of enkephalins makes defining their active conformation challenging; they are known to exist in both extended and folded conformations. The incorporation of conformational constraints, through methods like cyclization, is a strategy used to enhance receptor selectivity by limiting the accessible conformational space.
Ligand-Receptor Docking and Interaction Analysis
Molecular docking is a computational method used to predict the binding orientation of a ligand to its receptor, providing insights into the intermolecular interactions that stabilize the complex. For leu-enkephalin and its analogues, docking studies have been instrumental in understanding their binding to opioid receptors.
These studies have revealed that the interaction is multifaceted, involving a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The N-terminal tyrosine residue is of particular importance, with its hydroxyl group and protonated amine forming key hydrogen bonds within the receptor's binding pocket. Docking of leu-enkephalin into the μ- and δ-opioid receptors has shown that the tyrosine residue can adopt different orientations, suggesting a degree of conformational flexibility upon binding researchgate.netrsc.org.
The table below summarizes the results of a docking study of various enkephalin analogues with the δ-opioid receptor, highlighting the key interacting residues and the calculated binding scores.
| Ligand | Key Interacting Residues | Binding Score (kcal/mol) |
| Leu-Enkephalin | His278, Val217, Trp274 | -10.6 |
| [D-Ala2]-Leu-Enkephalin | His278, Val217, Trp274 | -10.4 |
| [D-Ser2]-Leu-Enkephalin | His278, Val217, Trp274 | -10.2 |
Data adapted from docking studies of enkephalin analogues with the δ-opioid receptor. nih.govresearchgate.net
Computational Prediction of Binding Affinity
The prediction of binding affinity is a critical aspect of computational drug design, as it allows for the in-silico screening of large libraries of compounds. Various methods, ranging from empirical scoring functions to more rigorous free energy calculations, are employed for this purpose. While accurately predicting absolute binding free energies remains a challenge, these methods are valuable for ranking compounds and identifying promising candidates for further experimental investigation aps.orgmdpi.com.
For leu-enkephalin analogues, computational predictions of binding affinity have been used to rationalize experimentally observed structure-activity relationships. For instance, modifications to the peptide backbone or side chains can be modeled to assess their impact on receptor binding. The table below presents a comparison of experimentally determined and computationally predicted binding affinities for a series of leu-enkephalin analogues at the δ-opioid receptor.
| Analogue | Experimental Ki (nM) | Predicted Binding Affinity (Score) |
| Leu-enkephalin | 1.26 | -9.9 |
| meta-Cl-Phe4-Leu-enkephalin | 0.023 | -10.5 |
| meta-Br-Phe4-Leu-enkephalin | 0.035 | -10.4 |
| 3-pyridyl-Phe4-Leu-enkephalin | 6.3 | -8.4 |
This table presents a selection of meta-substituted Phe4 analogs of Leu-enkephalin and their binding affinities at the δOR. researchgate.net
Conceptual Density Functional Theory (CDFT) for Reactivity Analysis
Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework that uses the principles of quantum mechanics to predict and understand the chemical reactivity of molecules. By analyzing the electron density, CDFT provides a set of descriptors that quantify a molecule's propensity to participate in chemical reactions.
Global and Local Reactivity Descriptors
| Density Functional | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| MN12SX | -6.82 | -0.15 | -3.48 | 3.33 | 1.82 |
| N12SX | -6.91 | -0.23 | -3.57 | 3.34 | 1.91 |
Global reactivity descriptors for the Leu-Enkephalin molecule calculated with the MN12SX and N12SX density functionals. researchgate.netwolfram.com
Local reactivity descriptors, on the other hand, identify the specific atoms or regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. These are often visualized using Fukui functions or Parr functions, which highlight the reactive sites of the molecule.
Molecular Electrostatic Potential Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites of interaction. The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack uni-muenchen.denih.gov.
For leu-enkephalin, MEP analysis can reveal the electrostatic features that govern its interaction with the opioid receptor. The negatively charged regions, such as those around the carbonyl oxygen atoms, are likely to act as hydrogen bond acceptors, while positively charged regions, such as the N-terminal ammonium (B1175870) group, can act as hydrogen bond donors. This detailed picture of the molecule's electrostatic landscape provides crucial insights into the nature of the ligand-receptor binding.
Theoretical Property Calculations for Analogues
Theoretical calculations are frequently employed to predict a wide range of properties for novel analogues of leu-enkephalin before their synthesis. These calculations can provide valuable information about the electronic structure, stability, and potential reactivity of the designed molecules.
One of the key applications of theoretical calculations is the determination of HOMO and LUMO energies for a series of analogues. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity, while a smaller gap indicates a molecule that is more easily polarized and more reactive. By systematically modifying the structure of leu-enkephalin and calculating the resulting changes in the HOMO-LUMO gap, researchers can screen for analogues with desired electronic properties.
For example, the introduction of electron-withdrawing or electron-donating groups at specific positions in the peptide can modulate the electronic properties and, consequently, the biological activity. These theoretical predictions can guide the synthetic efforts towards analogues with improved pharmacological profiles.
Advanced Analytical and Spectroscopic Characterization Techniques
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone for the characterization of Amide(3)-leu-enkephalin, offering precise molecular weight determination, sequence verification, and analysis of its gas-phase conformation and degradation pathways.
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful tool for analyzing peptides like this compound. In MALDI-TOF (Time-of-Flight) MS, the peptide is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte, allowing for the determination of its molecular weight with high accuracy. For this compound (Tyr-Gly-Gly-Phe-Leu-NH₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 554.3 Da.
Tandem mass spectrometry (MS/MS) provides definitive sequence information through fragmentation analysis. The protonated molecule is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that confirms the amino acid sequence. Studies on the closely related Leucine-enkephalin reveal that the most intense fragment ions are typically the a₄ and b₄ ions. nih.govnih.govresearchgate.net The fragmentation of this compound is expected to follow a similar pattern, with the major cleavage occurring at the peptide bonds.
The fragmentation pattern is influenced by experimental parameters such as laser fluence and collision energy. nih.govnist.gov Higher laser fluence can lead to the appearance of immonium ions at values close to the ionization threshold, followed by backbone fragments at higher energies. nist.gov Increased collision energy in MS/MS experiments can also alter the ratio of fragment ions, for instance, by increasing the intensity of a-type ions relative to b-type ions. nih.govnih.gov
Table 1: Predicted Major MS/MS Fragment Ions of this compound ([M+H]⁺)
| Ion Type | Sequence | Predicted m/z |
|---|---|---|
| b₂ | Tyr-Gly | 221.1 |
| b₃ | Tyr-Gly-Gly | 278.1 |
| b₄ | Tyr-Gly-Gly-Phe | 425.2 |
| a₄ | b₄ - CO | 397.2 |
| y₁ | Leu-NH₂ | 114.1 |
| y₂ | Phe-Leu-NH₂ | 261.2 |
| y₃ | Gly-Phe-Leu-NH₂ | 318.2 |
| y₄ | Gly-Gly-Phe-Leu-NH₂ | 375.2 |
Note: The m/z values are monoisotopic and are predictions based on the fragmentation of similar peptides. Actual experimental values may vary slightly.
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. taylorfrancis.comroutledge.com When coupled with mass spectrometry (IM-MS), it provides information about the three-dimensional structure of peptide ions. This technique can distinguish between different conformers of a peptide that have the same mass-to-charge ratio.
For enkephalin analogs, IMS studies, often combined with quantum-chemical computations, help to characterize the stable conformations in the gas phase. researchgate.net Research on deprotonated Leucine-enkephalin has shown that the peptide adopts a structure where the C-terminus charge is stabilized by intramolecular hydrogen bonds with backbone amide groups. researchgate.net For this compound, IMS would be instrumental in determining how the C-terminal amidation affects the peptide's folding in the absence of a solvent. The technique can measure the collision cross-section (CCS) of the ion, which is a measure of its rotational average projected area. Different folded structures will have distinct CCS values, allowing for their separation and characterization. Leucine-enkephalin is often used as a standard for determining collisional cross-sections. ebi.ac.ukresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for studying the stability of this compound and identifying its degradation products. The C-terminal amidation in this compound is designed to increase its resistance to enzymatic degradation by carboxypeptidases.
LC-MS can be used to monitor the peptide's stability over time when incubated in biological matrices like serum or plasma. nih.gov The high-performance liquid chromatography (HPLC) component separates the intact peptide from any degradation products, and the mass spectrometer identifies these species based on their mass-to-charge ratios. By tracking the decrease in the parent peptide's signal and the appearance of new signals corresponding to cleavage products, a degradation profile can be established. For instance, a common degradation pathway for native enkephalins is the cleavage of the Tyr-Gly bond. nih.gov LC-MS/MS can then be used to sequence these smaller fragments, pinpointing the exact cleavage sites and thus identifying the responsible enzymes.
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the secondary structure and conformational dynamics of peptides by probing their vibrational modes.
Infrared (IR) and Raman spectroscopy are sensitive to the backbone and side-chain conformations of peptides. acs.org The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) in the IR spectrum is particularly informative for determining secondary structure. nih.govresearchgate.net For instance, different conformations like β-turns, extended structures, or random coils exhibit distinct amide I band positions. researchgate.net Studies on Leucine-enkephalin have shown that its conformation is highly dependent on the environment; it tends to adopt folded, β-bend structures in solvents like DMSO, but exists as an ensemble of different conformations in water. acs.orgnih.gov
Raman spectroscopy provides complementary information. Specific vibrational modes, such as the tyrosine Fermi doublet (830-850 cm⁻¹), can act as reporters for the local environment of the tyrosine side chain. researchgate.net The amide III region (a mix of C-N stretching and N-H bending, ~1200-1350 cm⁻¹) in both IR and Raman spectra is also sensitive to the backbone conformation, with different frequency regions corresponding to PII, β, and αR structures. nih.gov For this compound, these techniques can be used to study how the C-terminal amide influences the peptide's preferred conformation in solution or when interacting with lipid membranes. nih.gov
Table 2: Characteristic Amide I and Amide III Vibrational Frequencies for Peptide Secondary Structures
| Vibrational Mode | Secondary Structure | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Amide I | α-helix | ~1650 - 1658 |
| β-sheet | ~1620 - 1640 | |
| β-turn / Random Coil | ~1640 - 1650 / ~1655 - 1680 | |
| Amide III | α-helix | ~1260 - 1300 |
| β-sheet | ~1220 - 1240 | |
| Random Coil | ~1240 - 1260 |
Source: Data compiled from general peptide spectroscopy literature. researchgate.netnih.gov
Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides much greater structural detail than conventional one-dimensional IR spectroscopy. chemrxiv.orgacs.orgmit.edu It spreads the vibrational spectrum across two frequency axes, revealing couplings between different vibrational modes. mit.edu These couplings, which appear as cross-peaks in the 2D-IR spectrum, are highly sensitive to the peptide's secondary structure and the distances and angles between the coupled amide units. chemrxiv.orgnih.gov
For this compound, 2D-IR can be used to precisely characterize its folded structure in solution. By analyzing the cross-peaks between different amide I vibrations along the peptide backbone, it is possible to identify specific types of secondary structures, such as β-turns or helices. acs.orgnih.govnih.gov Furthermore, the time-dependent evolution of the 2D-IR spectrum can provide insights into the conformational dynamics of the peptide on a picosecond timescale, revealing how its structure fluctuates in response to its environment. mit.eduaip.org The technique can also probe the interaction of specific residues, like the tyrosine side chain, with their surroundings, such as a lipid bilayer, offering a detailed picture of the peptide's membrane-bound state. aip.org
Future Directions and Emerging Research Areas
Development of Novel Peptidomimetics with Enhanced Receptor Selectivity
A primary challenge in harnessing the therapeutic potential of leu-enkephalin is its rapid degradation and moderate selectivity for the delta-opioid receptor (δOR) over the mu-opioid receptor (μOR). mdpi.com Consequently, a major research thrust is the design of peptidomimetics—molecules that mimic the structure and function of the native peptide but possess improved pharmacological properties like enhanced stability and receptor selectivity.
Researchers are systematically replacing the amide bonds in the leu-enkephalin backbone with bioisosteric functional groups to create more robust analogues. nih.govnih.gov This strategy not only improves plasma stability but also provides insights into the structural requirements for receptor binding. For instance, the replacement of the final amide bond (between Phe and Leu) with an ester or an N-methyl amide bond has been shown to yield analogues that retain significant biological activity at the δOR. nih.gov This suggests that the hydrogen-bond donor capability of this specific amide is not critical for its activity at the delta receptor. nih.gov In contrast, replacing amide bonds with a 1,2,3-triazole ring has been less successful, often resulting in diminished activity, indicating that the triazole is not always a suitable bioisostere for a trans-amide bond in this context. nih.gov
Another successful strategy involves modifications to the amino acid side chains. Structure-activity relationship studies have identified the Phenylalanine at position 4 (Phe⁴) as a key residue for modulating potency and selectivity. mdpi.com Substitutions at the meta-position of the Phe⁴ aromatic ring have been shown to improve affinity for the δOR, enhance selectivity over the μOR, and increase peptide stability in plasma. mdpi.com These findings are crucial for developing novel peptide analogues with finely tuned signaling profiles. mdpi.com The overarching goal is to create bifunctional ligands that can interact with multiple opioid receptors, potentially enhancing analgesic effects while reducing the undesirable side effects associated with selective μ-opioid receptor agonists. nih.gov
| Modification Strategy | Example of Modification | Impact on Properties | Reference |
| Amide Bond Replacement | Phe-Leu amide replaced with N-methyl amide | Increased lipophilicity and stability; biological activity retained at δOR | nih.gov |
| Amide Bond Replacement | Amide replaced with 1,4-disubstituted nih.govpnas.orgnih.govtriazole | Generally diminished or abolished biological activity | nih.gov |
| Side Chain Substitution | Meta-substitutions on Phe⁴ side chain | Improved affinity, potency, δOR selectivity, and stability | mdpi.com |
| Terminal Modification | Attachment of fentanyl moieties to C-terminus | Broad range of biological activities with potential for mixed μ/δ agonism | nih.gov |
Advanced Computational Approaches for Precise Structure-Function Prediction
The high conformational flexibility of linear peptides like leu-enkephalin presents a significant challenge for understanding their structure-activity relationships. Advanced computational methods are becoming indispensable for predicting the three-dimensional structures of these peptides and modeling their interactions with opioid receptors. nih.govmdpi.com
Techniques such as Density Functional Theory (DFT) are being employed to explore the conformational preferences of leu-enkephalin. nih.govnih.gov These studies have revealed that the peptide adopts different dominant structures depending on its environment. In the gas phase, a folded structure stabilized by internal hydrogen bonds is preferred, whereas in an aqueous solution, the zwitterionic form adopts a different folded structure featuring double β-bends. nih.govnih.gov This detailed conformational analysis is critical, as the "bioactive conformation" adopted by the peptide when it binds to a receptor may differ from its most stable state in solution. acs.org
Molecular docking and molecular dynamics simulations are used to model the binding of leu-enkephalin analogues to opioid receptor models. researchgate.netmdpi.com These simulations can help identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. researchgate.net By comparing the docking scores and binding modes of various analogues with their experimentally determined biological activities, researchers can refine their computational models. researchgate.netmdpi.com This iterative process of computational prediction and experimental validation guides the rational design of new peptidomimetics with improved affinity and selectivity. mdpi.com The ultimate aim is to develop predictive models that can accurately forecast the biological activity of a novel analogue before it is synthesized, thereby accelerating the drug discovery process. mdpi.commdpi.com
| Computational Method | Application in Leu-Enkephalin Research | Key Findings | Reference |
| Density Functional Theory (DFT) | Exploring conformational preferences | Leu-enkephalin adopts distinct folded structures in the gas phase versus aqueous solution. | nih.govnih.gov |
| Molecular Docking | Predicting binding affinity and mode of analogues to opioid receptors | Identifies key H-bonds and interactions with specific receptor residues. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating ligand-receptor interactions over time | Elucidates the stepwise mechanism of receptor activation by agonist binding. | mdpi.com |
Exploration of Allosteric Modulation of Opioid Receptors by Leu-Enkephalin Analogues
Allosteric modulation represents a novel and promising therapeutic strategy in opioid research. Unlike traditional agonists that directly activate the receptor at its primary (orthosteric) binding site, allosteric modulators bind to a distinct, secondary site. nih.gov This binding event changes the receptor's conformation, thereby modulating the effect of the endogenous ligand. Positive allosteric modulators (PAMs), for example, can enhance the affinity or potency of endogenous opioids like leu-enkephalin without directly activating the receptor themselves. pnas.orgnih.gov
This approach is hypothesized to be a safer way to achieve analgesia, as it amplifies the body's natural pain-relief mechanisms while preserving the spatial and temporal release patterns of endogenous peptides. pnas.org Research has identified small molecules, such as BMS-986122, that act as PAMs for the μ-opioid receptor. nih.gov These compounds have been shown to potentiate the effects of leu-enkephalin and other endogenous agonists in stimulating G-protein activation. pnas.orgnih.gov This enhancement of the natural opioid system could lead to effective pain relief with a reduced risk of the severe side effects, such as respiratory depression and addiction, associated with conventional opioid agonists. pnas.orgnih.gov
Conversely, negative allosteric modulators (NAMs) can decrease the activity of the primary ligand. There is evidence suggesting that some leu-enkephalin analogues might exhibit NAM-agonist properties, where they can act as an agonist on their own but also negatively modulate the potency of the endogenous ligand. mdpi.com Furthermore, early research indicated that leu-enkephalin itself might act as an allosteric modulator, causing a masking of binding sites for other opioids. nih.gov The exploration of allosteric modulation is a rapidly growing area that could yield a new generation of opioid-targeting therapeutics with improved safety profiles. nih.gov
| Modulator Type | Example Compound | Target Receptor | Effect on Leu-Enkephalin (or its pathway) | Reference |
| Positive Allosteric Modulator (PAM) | BMS-986122 | μ-opioid receptor | Potentiates the G-protein activation effect of Leu-enkephalin. | pnas.orgnih.gov |
| Negative Allosteric Modulator (NAM) | Cannabidiol | μ- and δ-opioid receptors | Identified as a NAM of opioid receptor agonists. | nih.govnih.gov |
| Potential NAM-Agonist | Compound 1 (R995045) | δ-opioid receptor | Potentially negatively modulates the potency of Leu-enkephalin. | mdpi.com |
Interdisciplinary Research Integrating Synthesis, Biophysics, and Computational Chemistry
Progress in developing therapeutically viable leu-enkephalin analogues is fundamentally dependent on an interdisciplinary approach that combines the strengths of synthetic chemistry, biophysics, and computational science. This integrated strategy allows for a comprehensive cycle of design, creation, and evaluation.
Synthesis: Organic and medicinal chemists design and synthesize novel peptidomimetics. This involves developing new chemical reactions and strategies to modify the peptide backbone, alter side chains, or create constrained cyclic structures. nih.govnih.govnih.gov
Biophysics and Pharmacology: These new compounds are then evaluated using a battery of biophysical and pharmacological assays. Competition binding assays determine the affinity of the analogues for different opioid receptor subtypes (μ, δ, κ). mdpi.comnih.gov Functional assays, such as those measuring G-protein activation or ERK1/2 phosphorylation, characterize the efficacy of the compounds as agonists or antagonists. nih.gov Techniques like NMR spectroscopy can provide experimental data on the solution-state conformations of these flexible molecules. nih.gov
Computational Chemistry: The experimental data from these assays feed back into computational models. mdpi.com Molecular docking and dynamics simulations help to rationalize the observed structure-activity relationships, providing a molecular-level explanation for why certain modifications lead to higher affinity or selectivity. researchgate.netmdpi.com These insights, in turn, guide the design of the next generation of compounds, creating a synergistic loop of innovation.
This integrated approach is essential for tackling the complexities of opioid receptor pharmacology. By combining the power to create novel molecules (synthesis), measure their biological effects (biophysics), and understand the underlying molecular interactions (computation), researchers can more efficiently navigate the chemical space to discover leu-enkephalin analogues with finely tuned properties for therapeutic use. mdpi.comnih.gov
Q & A
Q. How should researchers resolve discrepancies between computational predictions (e.g., cLogP) and experimental LogD7.4?
- Methodology : Investigate pH-dependent ionization using potentiometric titration. For peptides with ionizable groups, calculate distribution coefficients (LogD) at physiologically relevant pH (7.4). Cross-reference with chromatographic hydrophobicity index (CHI) from HPLC to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
